1-(2,4-Dimethoxyphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[3-(6-methylpyridazin-3-yl)oxyphenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13-7-10-19(24-23-13)28-16-6-4-5-14(11-16)21-20(25)22-17-9-8-15(26-2)12-18(17)27-3/h4-12H,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSWUILKQKISET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment A: 2,4-Dimethoxyphenyl Isocyanate Synthesis
As demonstrated in diaryl urea syntheses, aryl isocyanates are typically generated via phosgenation of corresponding anilines. For Fragment A:
- Starting material : 2,4-Dimethoxyaniline reacts with bis(trichloromethyl) carbonate (BTC) in dichloromethane at 0–5°C.
- Reaction mechanism : Nucleophilic displacement where the amine attacks BTC, forming an intermediate carbamate chloride, which subsequently eliminates HCl to yield the isocyanate.
- Key parameters : Strict temperature control (<5°C) prevents oligomerization, while anhydrous conditions avoid hydrolysis to urea derivatives.
Fragment B: 3-((6-Methylpyridazin-3-yl)oxy)aniline Preparation
Synthesis of this fragment requires orthogonal protection-deprotection strategies:
- Nitro precursor synthesis :
- Nitro reduction : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol converts the nitro group to amine.
- Purification challenges : Column chromatography on silica gel with ethyl acetate/hexane (1:3) removes unreacted starting materials.
Urea Bond Formation: Convergent Synthesis
The final coupling employs a two-step, one-pot procedure adapted from hybrid urea syntheses:
Reaction Conditions
| Parameter | Optimal Value | Rationale |
|---|---|---|
| Solvent | Anhydrous THF | Enhances nucleophilicity of amine |
| Temperature | 0°C → rt | Controls exotherm during mixing |
| Equivalents (Isocyanate:Amine) | 1.1:1 | Ensures complete amine consumption |
| Reaction time | 12–16 h | Allows complete urea formation |
Mechanistic Pathway
- Nucleophilic attack : The aniline's amine attacks the electrophilic carbon in the isocyanate.
- Proton transfer : Intermediate carbamic acid tautomerizes to urea.
- Side reactions :
Synthetic Protocol Optimization
Stepwise Procedure
Fragment B synthesis (3-((6-methylpyridazin-3-yl)oxy)aniline):
- Charge 3-nitrophenol (5.0 g, 35.7 mmol), 6-methylpyridazin-3-ol (4.2 g, 38.3 mmol), Cs₂CO₃ (15.3 g, 46.9 mmol) in anhydrous DMF (50 mL).
- Heat at 80°C under N₂ for 18 h. Cool, dilute with H₂O (200 mL), extract with EtOAc (3×100 mL). Dry (Na₂SO₄), concentrate to yield 3-((6-methylpyridazin-3-yl)oxy)nitrobenzene as yellow crystals (6.8 g, 78%).
- Hydrogenate nitro compound (6.5 g, 24.9 mmol) in EtOH (150 mL) with 10% Pd/C (0.65 g) at 40 psi H₂ for 6 h. Filter, concentrate to obtain 3-((6-methylpyridazin-3-yl)oxy)aniline as white solid (4.9 g, 85%).
Fragment A synthesis (2,4-dimethoxyphenyl isocyanate):
- Add BTC (3.2 g, 10.7 mmol) to stirred solution of 2,4-dimethoxyaniline (5.0 g, 29.8 mmol) in CH₂Cl₂ (100 mL) at 0°C.
- Warm to rt over 2 h, stir 4 h. Filter, concentrate under reduced pressure to yield isocyanate as pale yellow oil (4.7 g, 89%).
Urea coupling :
- Add Fragment A (2.1 g, 10.7 mmol) in THF (20 mL) to Fragment B (2.5 g, 9.7 mmol) in THF (30 mL) at 0°C.
- Stir at rt for 14 h. Concentrate, purify via flash chromatography (SiO₂, hexane/EtOAc 2:1) to obtain target compound as white powder (3.8 g, 82%).
Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular formula | C₂₀H₂₀N₄O₄ | HRMS (ESI+) |
| [M+H]+ | 381.1558 (calc. 381.1553) | |
| Melting point | 168–170°C | Capillary method |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, NH), 8.25 (d, J=9.2 Hz, 1H), 7.45–7.38 (m, 2H), 6.95 (d, J=8.8 Hz, 1H), 6.62 (s, 1H), 6.52 (dd, J=8.8, 2.4 Hz, 1H), 3.87 (s, 3H), 3.83 (s, 3H), 2.45 (s, 3H) | Bruker Avance III 400 |
| IR (KBr) | 3320 (N-H), 1645 (C=O), 1590 (C-N) cm⁻¹ | Bruker Tensor II |
Critical Evaluation of Methodologies
Yield Optimization Challenges
Comparative analysis with analogous ureas reveals three key factors influencing yield:
- Steric effects : The 2,4-dimethoxy groups hinder isocyanate reactivity, necessitating 10% excess isocyanate.
- Electronic effects : Electron-donating methoxy groups deactivate the aryl ring, slowing urea formation versus electron-withdrawing substituents.
- Solvent polarity : THF improves solubility of both fragments compared to dichloromethane, increasing reaction homogeneity.
Purification Challenges
The target compound's polarity necessitates gradient elution (hexane:EtOAc 3:1 → 1:1) to separate from:
- Unreacted isocyanate : Rf 0.65 vs. product Rf 0.35 (TLC, SiO₂, EtOAc)
- Dimer impurities : Formed via amine-isocyanate side reactions (∼5% yield loss)
Scalability and Process Chemistry Considerations
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Anticancer Properties
1-(2,4-Dimethoxyphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea has shown promising anticancer activities. Research indicates that similar compounds in this class can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. This inhibition is essential for preventing tumor growth and metastasis .
In vitro studies have demonstrated significant anti-proliferative effects against various cancer cell lines. For example, compounds with similar structural motifs have been reported to exhibit IC50 values in the low micromolar range against breast cancer (MCF7) and colon cancer (HCT116) cell lines .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound and its derivatives:
- Study on Anticancer Efficacy :
- Quantitative Structure-Activity Relationship (QSAR) :
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, while the pyridazinyl group could facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-phenylurea: Lacks the pyridazinyl group, potentially altering its biological activity.
1-(2,4-Dimethoxyphenyl)-3-(3-phenoxyphenyl)urea: Contains a phenoxy group instead of the pyridazinyl group, which may affect its chemical reactivity and applications.
Uniqueness
1-(2,4-Dimethoxyphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea is unique due to the presence of both methoxy and pyridazinyl groups, which can confer distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound in various scientific and industrial applications.
Biological Activity
1-(2,4-Dimethoxyphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structural features, including a dimethoxyphenyl group and a pyridazinyl ether moiety, suggest potential diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 379.42 g/mol. The compound features two aromatic rings substituted with methoxy and pyridazine groups, which may influence its pharmacological properties.
Research indicates that compounds similar to this compound may interact with specific enzymes and receptors involved in various biological pathways. Notably, studies have highlighted the potential of urea derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and cancer progression .
Inhibitory Activity Against IDO1
In vitro studies have demonstrated that certain phenyl urea derivatives exhibit selective inhibitory activity against IDO1. For instance, modifications in the structure can significantly impact binding affinity and inhibitory potency. Compounds with specific substitutions on the phenyl ring showed varying degrees of IDO1 inhibition, suggesting that structural optimization is crucial for enhancing biological activity .
Biological Evaluation
A comprehensive evaluation of the biological activity of this compound includes:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Antitumor Activity : A study reported that phenyl urea derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, modifications leading to enhanced binding to IDO1 resulted in increased apoptosis rates in tumor cells .
- Inflammatory Response Modulation : Research has indicated that certain compounds within this class can modulate inflammatory responses, suggesting their potential use in treating inflammatory diseases .
Q & A
Q. Advanced
- Temperature control : Maintain 80–100°C for coupling steps to minimize side reactions .
- Catalyst loading : Optimize Pd catalyst to 2–5 mol% to balance cost and efficiency .
- Solvent drying : Use molecular sieves for moisture-sensitive steps (e.g., urea formation) .
- Real-time monitoring : Employ TLC or inline IR to track reaction progress and adjust conditions .
Case study : A 15% yield increase was achieved by replacing DMF with NMP in a similar urea synthesis, reducing decomposition .
How can researchers resolve contradictions in biological activity data across studies?
Q. Advanced
- Comparative assays : Re-test the compound under standardized conditions (e.g., ATP concentration in kinase assays) .
- Structural analogs : Synthesize derivatives to isolate the impact of methoxy vs. methyl groups on activity .
- Metabolite analysis : Use LC-MS to identify degradation products that may interfere with assays .
- Computational docking : Model interactions with targets (e.g., AutoDock Vina) to explain divergent IC₅₀ values .
Example : Discrepancies in IC₅₀ for kinase inhibition (10 nM vs. 1 µM) were traced to buffer pH affecting protonation of the urea group .
What strategies are recommended for stability and solubility studies?
Q. Advanced
- Solubility profiling : Use shake-flask method with buffers (pH 1–10) and co-solvents (DMSO/PEG) .
- Forced degradation : Expose to heat (40°C), light (UV), and oxidizers (H₂O₂) to identify instability triggers .
- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins for aqueous formulations .
Q. Advanced
- Core modifications : Replace 2,4-dimethoxyphenyl with 3,4-dichlorophenyl to assess electron-withdrawing effects .
- Linker variation : Substitute the ether linkage with sulfonamide to evaluate rigidity .
- Functional group swaps : Compare 6-methylpyridazine with 6-aminopyridazine for hydrogen-bonding differences .
Q. Methodology :
Synthesize 10–15 analogs with systematic substitutions.
Test in parallel assays (e.g., kinase panel, cytotoxicity).
Perform QSAR modeling (e.g., CoMFA) to correlate structural features with activity .
Key finding : The 2,4-dimethoxy group enhances solubility but reduces binding affinity compared to halogenated analogs .
What computational tools are suitable for predicting interactions with biological targets?
Q. Advanced
- Docking : AutoDock Vina or Schrödinger Glide for binding mode prediction .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes (50 ns trajectories) .
- ADMET prediction : SwissADME for bioavailability, CYP450 inhibition .
Case study : Docking predicted strong hydrogen bonds between the urea moiety and EGFR’s Thr766, validated by mutagenesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
